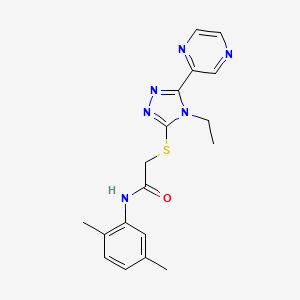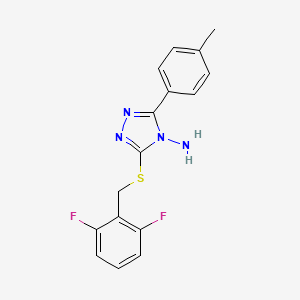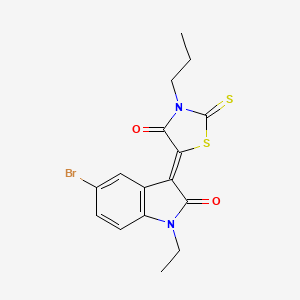
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrClNO
CAS Number: 765276-48-0
Molecular Weight: 457.714 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research, industry, and medicine.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromobenzoic acid with 2-chlorobenzoyl chloride, followed by hydrazinolysis to form the carbohydrazide intermediate. Finally, the reaction with 4-(2-formylphenyl)benzoic acid yields the desired product.
Reaction Conditions:- The hydrazinolysis step involves treatment with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).
- The final condensation reaction with 4-(2-formylphenyl)benzoic acid occurs in a basic medium (e.g., sodium hydroxide solution).
2-Bromobenzoic acid: reacts with in anhydrous solvent (such as dichloromethane or chloroform) at low temperatures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions and purification steps ensures high yields and purity.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form related derivatives.
Reduction: Reduction of the carbonyl group can yield different products.
Substitution: Substitution reactions at the phenyl rings are possible. Common reagents include strong acids, bases, and reducing agents.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its photophysical properties and potential applications in materials science.
- Studied for its potential as an anticancer agent due to its structural features.
- May interact with specific cellular targets involved in cancer pathways.
- Employed in the development of organic electronic devices.
- Investigated for its use in organic photovoltaics and light-emitting diodes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular proteins or enzymes, affecting cell growth, apoptosis, or other biological processes.
Comparison with Similar Compounds
4-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: (CAS Number: 881461-27-4) shares some structural similarities.
4-(2-(((3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: (CAS Number: 881468-73-1) is another related compound.
Properties
CAS No. |
765276-48-0 |
|---|---|
Molecular Formula |
C21H14BrClN2O3 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-18-7-3-1-5-16(18)21(27)28-15-11-9-14(10-12-15)13-24-25-20(26)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
JTARHPLJRCYXPF-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026661.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12026686.png)
![4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12026698.png)
![2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026702.png)

![(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12026721.png)


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)



